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Abstract

Osoresnontrine (Bl 409306) is a selective inhibitor of phosphodiesterase 9A (PDE9A), an
enzyme that degrades cyclic guanosine monophosphate (cGMP). Developed by Boehringer
Ingelheim, it was investigated as a potential treatment for cognitive impairment in Alzheimer's
disease and schizophrenia. The rationale for its development was based on the hypothesis that
increasing cGMP levels in the brain could enhance synaptic plasticity and, consequently,
improve cognitive functions. Preclinical studies in rodent models demonstrated that
osoresnontrine could elevate brain cGMP levels, facilitate long-term potentiation (LTP), and
improve performance in memory tasks. Despite promising preclinical and early clinical data,
Phase Il trials in both Alzheimer's disease and schizophrenia did not meet their primary efficacy
endpoints, leading to the discontinuation of its development for these indications. This technical
guide provides a comprehensive history of the discovery and development of osoresnontrine,
detailing its mechanism of action, preclinical findings, and clinical trial outcomes.

Introduction: The Rationale for PDE9A Inhibition

The discovery of osoresnontrine is rooted in the understanding of the role of the nitric oxide
(NO)-cGMP signaling pathway in synaptic plasticity, a fundamental cellular mechanism for
learning and memory[1][2]. N-methyl-D-aspartate (NMDA) receptor activation in postsynaptic
neurons leads to an influx of calcium, which stimulates nitric oxide synthase (NOS) to produce
NO. NO diffuses to the presynaptic terminal, where it activates soluble guanylyl cyclase (sGC)
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to produce cGMP. This signaling cascade is crucial for inducing long-term potentiation (LTP), a
long-lasting enhancement in signal transmission between two neurons that results from
stimulating them synchronously[2][3].

Phosphodiesterase 9A (PDE9A) is an enzyme that specifically hydrolyzes cGMP and is highly
expressed in brain regions critical for cognition, such as the hippocampus and cortex[4][5]. The
central hypothesis was that inhibiting PDE9A would prevent the breakdown of cGMP, thereby
amplifying the downstream signaling of the NO pathway, enhancing LTP, and ultimately
improving cognitive function[1][6]. This approach was considered a promising novel strategy for
treating the cognitive deficits observed in neurodegenerative and psychiatric disorders like
Alzheimer's disease and schizophrenia[4][5].

Discovery and Preclinical Development

While specific details regarding the initial lead discovery and optimization of the
pyrazolopyrimidinone scaffold leading to osoresnontrine are not extensively published in peer-
reviewed literature, a key preclinical study by Rapp et al. (2018) provides a detailed
pharmacological characterization of the compound[1]. Osoresnontrine was identified as a
potent and selective inhibitor of PDE9SA[1].

In Vitro Characterization

In vitro assays confirmed that osoresnontrine is a potent inhibitor of both human and rat
PDE9A[1]. The selectivity of osoresnontrine for PDE9A over other PDE families was a critical
aspect of its preclinical profile, minimizing potential off-target effects.

Table 1: In Vitro Inhibitory Potency of Osoresnontrine[1]

Target IC50 (nM)
Human PDESA 65
Rat PDE9A 168

Preclinical Pharmacology and Efficacy
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A crucial step in the preclinical validation of osoresnontrine was to demonstrate its ability to
engage its target in the central nervous system. Studies in rats showed that oral administration
of osoresnontrine led to a dose-dependent increase in cGMP levels in both the prefrontal
cortex and the cerebrospinal fluid (CSF)[1][6]. This confirmed that the compound could cross
the blood-brain barrier and exert its intended pharmacodynamic effect.

Experimental Protocol: cGMP Measurement in Rat CSF and Brain
e Animal Model: Male Wistar rats.
e Dosing: Oral administration of Bl 409306 or vehicle.

o Sample Collection: CSF was collected from the cisterna magna, and prefrontal cortex tissue
was dissected at specified time points post-dosing.

e Analysis: cGMP levels were quantified using a commercially available enzyme-linked
immunosorbent assay (ELISA) kit. Data were normalized to the total protein concentration in
the respective samples.

The primary hypothesis behind PDE9A inhibition was the enhancement of synaptic plasticity.
This was tested by evaluating the effect of osoresnontrine on LTP in ex vivo hippocampal
slices from rats[1]. The study found that osoresnontrine significantly enhanced LTP induced
by both weak and strong tetanic stimulation, providing direct evidence of its ability to modulate
synaptic strength[1].

Experimental Protocol: Ex Vivo Hippocampal LTP

e Preparation: Coronal brain slices (350-400 um thick) containing the hippocampus were
prepared from male Wistar rats.

¢ Incubation: Slices were incubated with various concentrations of Bl 409306 or vehicle.

o Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the
stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

e LTP Induction: LTP was induced by applying a high-frequency stimulation (HFS) protocol
(e.g., one or more trains of 100 Hz stimulation for 1 second).
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e Measurement: The magnitude of LTP was quantified as the percentage increase in the
fEPSP slope from baseline after HFS.
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Caption: Mechanism of Action of Osoresnontrine on Synaptic Plasticity.
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To assess the pro-cognitive effects of osoresnontrine in vivo, the compound was tested in two
different rodent models of memory[1].

o MK-801-Induced Working Memory Deficit (T-Maze): The NMDA receptor antagonist MK-801
is known to induce deficits in working memory. Osoresnontrine was able to reverse these
deficits in a T-maze spontaneous alternation task in mice, demonstrating its potential to
ameliorate working memory impairments[1].

» Novel Object Recognition (NOR): The NOR task is used to assess long-term episodic
memory. Mice treated with osoresnontrine showed improved performance in this task,
indicating an enhancement of long-term memory function[1].

Experimental Protocol: Novel Object Recognition (NOR) Task
e Animal Model: Male C57BL/6 mice.
o Habituation: Mice were habituated to the testing arena in the absence of objects.

» Training (Familiarization) Phase: Mice were placed in the arena with two identical objects
and the time spent exploring each object was recorded. Bl 409306 or vehicle was
administered before this phase.

o Testing (Choice) Phase: After a retention interval (e.g., 24 hours), one of the familiar objects
was replaced with a novel object. The time spent exploring the novel versus the familiar
object was measured.

e Analysis: A discrimination index, representing the preference for the novel object, was
calculated.
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Caption: Osoresnontrine Preclinical Development Workflow.

Clinical Development

Based on the robust preclinical data, osoresnontrine advanced into clinical trials for both
Alzheimer's disease and schizophrenia.

Phase | Studies
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Multiple Phase | trials were conducted in healthy volunteers to assess the safety, tolerability,
and pharmacokinetics of osoresnontrine[2][7][3].

e First-in-Human Trial (NCT01343706): This single ascending dose study established a good
safety and tolerability profile, with the highest tolerated dose being 350 mg. The study also
revealed that osoresnontrine was rapidly absorbed and eliminated. A key finding was the
influence of cytochrome P450 2C19 (CYP2C19) genotype on the drug's metabolism, with
poor metabolizers showing significantly higher plasma concentrations[2].

¢ Proof-of-Mechanism Study: A subsequent Phase | study provided evidence of target
engagement in humans. Following oral administration, osoresnontrine was detected in the
CSF and produced a dose-dependent increase in CSF cGMP levels, confirming that the
preclinical findings translated to humans|8].

Table 2: Summary of Phase | Clinical Trial Findings
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Trial Identifier Population

Key Objectives

Key Findings Reference

NCT01343706 Healthy Males

Safety,
Tolerability, PK

Generally safe

and well-

tolerated up to

350 mg; Rapid
absorption and [2]
elimination; PK
influenced by
CYP2C19

genotype.

- Healthy Males

PK, PD (Proof-

of-Mechanism)

Crossed blood-

CSF barrier;
Dose-dependent  [8]
increase in CSF

cGMP levels.

Healthy Young &

Multiple Trials
Elderly

Safety,
Tolerability, PK
(Multiple Doses)

Good safety and
tolerability with

multiple dosing;

Eye disorders ]
were the most
common dose-
dependent

adverse events.

Phase Il Studies

Despite the promising Phase | results, the efficacy of osoresnontrine was not demonstrated in

Phase Il proof-of-concept studies.

Two Phase Il studies (NCT02240693 and NCT02337907) were conducted in patients with
prodromal and mild Alzheimer's disease, respectively[6]. A pooled analysis of the data from 457

patients showed no significant improvement in the primary endpoint, the Neuropsychological

Test Battery (NTB) total composite score, after 12 weeks of treatment compared to placebol6].

Secondary endpoints also showed no treatment benefit. As a result, Boehringer Ingelheim
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announced the discontinuation of the development of osoresnontrine for Alzheimer's disease
in February 2018[5][9].

A Phase Il trial (NCT02281773) evaluated osoresnontrine as a treatment for cognitive
impairment associated with schizophrenia (CIAS)[10]. The study randomized 518 patients to
receive various doses of osoresnontrine or placebo for 12 weeks. The trial did not meet its
primary endpoint, which was a significant change from baseline in the MATRICS Consensus
Cognitive Battery (MCCB) composite score[10][11]. While the drug was well-tolerated, the lack
of efficacy led to a shift in focus for the compound's development[4].

Conclusion

The development of osoresnontrine represents a well-designed, hypothesis-driven drug
discovery program. Based on a strong biological rationale, the compound was shown to be a
potent and selective PDE9A inhibitor that engaged its target in the CNS and produced pro-
cognitive effects in preclinical models. However, this preclinical efficacy did not translate into
clinical benefit in Phase Il trials for either Alzheimer's disease or schizophrenia. The story of
osoresnontrine underscores the significant challenges in translating preclinical findings in
cognitive enhancement to successful clinical outcomes in complex neuropsychiatric and
neurodegenerative disorders. The data generated from its development, however, contribute
valuable knowledge to the understanding of the cGMP signaling pathway and the complexities
of clinical trial design for cognitive endpoints.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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